8-Methyl-9H-carbazol-3-OL
Description
Overview of Carbazole (B46965) Scaffold Importance in Chemical and Material Sciences
The carbazole scaffold is a privileged structure due to its unique electronic and photophysical properties, combined with its thermal and chemical stability. mdpi.combohrium.com Its rigid and planar structure, coupled with an electron-rich π-conjugated system, makes it an excellent building block for a variety of functional materials. tandfonline.comunivaq.it
In material sciences , carbazole derivatives are ubiquitous in the field of organic electronics. mdpi.combohrium.com Key applications include:
Organic Light-Emitting Diodes (OLEDs): Carbazoles are widely used as host materials for phosphorescent emitters, as conventional fluorescent emitters, and as thermally activated delayed fluorescence (TADF) materials. mdpi.comrsc.org Their good hole-transporting properties and high triplet energy levels are crucial for achieving high-efficiency and stable OLED devices. mdpi.comresearchgate.net
Solar Cells: The carbazole framework is incorporated into dye-sensitized solar cells (DSSCs) and perovskite solar cells as a component of hole-transporting materials (HTMs), contributing to high power conversion efficiencies. bohrium.com
Photorefractive Polymers: Poly(N-vinylcarbazole) (PVK) is a well-known photoconductive polymer used in photorefractive applications and as a sensitizer (B1316253) in electrophotography (photocopying).
In medicinal chemistry , the carbazole nucleus is found in numerous natural products and synthetic molecules with a broad spectrum of biological activities. nih.govnih.govscispace.com These activities include antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties. tandfonline.comnih.govresearchgate.net The ability to functionalize the carbazole core at various positions allows for the fine-tuning of its pharmacological profile. scispace.com
Academic Research Landscape of Substituted Carbazole Derivatives
The versatility of the carbazole scaffold has led to a vast and active area of academic research focused on its substituted derivatives. tandfonline.com Scientists can readily modify the carbazole core to tailor its properties for specific applications by introducing various functional groups at the nitrogen atom (N-9 position) or on the aromatic rings (positions C-1 to C-8). mdpi.comnih.gov
Key areas of research include:
N-Substituted Carbazoles: Alkylation or arylation at the N-9 position is a common strategy to improve solubility and modify the electronic properties. nih.gov N-substituted carbazoles have been extensively studied for their potential in treating neurological disorders and as anticancer agents. nih.govnih.gov
C-Substituted Carbazoles: Introducing electron-donating or electron-withdrawing groups onto the benzene (B151609) rings can significantly alter the photophysical and electrochemical properties. tandfonline.com This is a key strategy in designing new materials for OLEDs and other electronic devices. rsc.org
Fused-Ring Carbazoles: Extending the π-conjugation by fusing additional rings (e.g., indole (B1671886), benzofuran) to the carbazole framework creates materials with distinct electronic properties, which are being explored for advanced OLED applications. rsc.org
Synthesis Methodologies: A significant portion of research is dedicated to developing novel and efficient synthetic routes to access highly functionalized and complex carbazole structures. rsc.orgrsc.org This includes methods like transition-metal-catalyzed cross-coupling reactions and Lewis acid-mediated cyclizations. rsc.orgnih.gov
The research landscape is characterized by a drive to establish clear structure-property relationships, enabling the rational design of new carbazole derivatives with enhanced performance for targeted applications, from next-generation displays to novel therapeutic agents. nih.govscispace.com
Positioning of 8-Methyl-9H-carbazol-3-OL within Contemporary Carbazole Research
This compound is a specifically substituted carbazole derivative that holds importance primarily as a key synthetic intermediate. Its structure, featuring a methyl group at the C-8 position and a hydroxyl group at the C-3 position, makes it a valuable precursor in the synthesis of more complex, biologically active molecules.
A notable application is in the synthesis of derivatives of ellipticine (B1684216) , a naturally occurring alkaloid known for its antitumor properties. clockss.org Ellipticine acts by intercalating into DNA and inhibiting the enzyme topoisomerase II. clockss.org The 9-hydroxy derivative of ellipticine, in particular, has shown enhanced DNA affinity and high activity. clockss.org The synthesis of these potent anticancer agents is directly linked to the availability of 3-hydroxy-substituted carbazoles like 5,8-dimethyl-9H-carbazol-3-ol, a closely related structure. clockss.org Research has focused on developing efficient synthetic routes to these hydroxy-carbazole intermediates to facilitate the creation of new ellipticine analogs with improved pharmacological profiles. clockss.org
The synthesis of this compound itself can be achieved through multi-step processes, for example, via a hydroxydeboronation reaction of a corresponding boronic acid precursor. clockss.org While not as extensively studied for its direct material or biological properties as some other carbazole derivatives, its role as a crucial building block solidifies its position within the broader field of carbazole chemistry research, particularly in the domain of medicinal chemistry and natural product synthesis.
Table of Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 9-methylcarbazol-3-ol | nih.gov |
| Molecular Formula | C₁₃H₁₁NO | nih.gov |
| Molecular Weight | 197.23 g/mol | nih.gov |
| Monoisotopic Mass | 197.084064 Da | nih.gov |
| CAS Number | 52602-27-4 | nih.gov |
Structure
3D Structure
Properties
CAS No. |
61601-52-3 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
8-methyl-9H-carbazol-3-ol |
InChI |
InChI=1S/C13H11NO/c1-8-3-2-4-10-11-7-9(15)5-6-12(11)14-13(8)10/h2-7,14-15H,1H3 |
InChI Key |
KVCMTKSXCOJMIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)C=CC(=C3)O |
Origin of Product |
United States |
Synthetic Methodologies for 8 Methyl 9h Carbazol 3 Ol and Analogous Carbazole Derivatives
Direct Hydroxylation and Related Approaches for 3-Hydroxycarbazoles
The introduction of a hydroxyl group at the C-3 position of the carbazole (B46965) nucleus is a key transformation for accessing numerous biologically active compounds. Direct hydroxylation methods are often challenging due to the multiple reactive sites on the carbazole ring. However, studies have shown that the C-3 position is often favored. For instance, the chemical hydroxylation of carbazole using systems like the Udenfriend Fe²⁺-ascorbic acid-oxygen system selectively yields 3-hydroxycarbazole. um.edu.mt Similarly, microbial hydroxylation of carbazole by Aspergillus flavus also produces 3-hydroxycarbazole as the major product. nih.gov
A highly effective and regioselective method for introducing a hydroxyl group onto an aromatic ring is the oxidation of a boronic acid precursor, a process known as hydroxydeboronation. This strategy circumvents the regioselectivity issues associated with direct electrophilic hydroxylation. The synthesis of aryl boronic acids can be achieved through several methods, including the electrophilic trapping of arylmetal intermediates with borate (B1201080) esters or the palladium-catalyzed coupling of aryl halides with diboronic acid reagents. nih.gov
A convenient synthesis for 5,8-dimethyl-9H-carbazol-3-ol, an isomer of the title compound, highlights this approach. The key step involves the conversion of N-protected 5,8-dimethyl-9H-carbazol-3-yl-boronic acids into the corresponding 3-hydroxy derivatives using hydrogen peroxide under mild conditions. clockss.org The boronic acid precursors are typically prepared from the corresponding bromo-carbazoles via lithium-halogen exchange at low temperatures, followed by quenching with an electrophilic boron source like trimethyl borate. clockss.org
Table 1: Synthesis of Carbazol-3-ol via Hydroxydeboronation
| Starting Material | Key Reagents | Intermediate | Final Product | Reference |
|---|---|---|---|---|
| N-Protected 6-bromo-1,4-dimethyl-9H-carbazole | 1. n-BuLi, Trimethyl borate 2. H₂O₂ | N-Protected 5,8-dimethyl-9H-carbazol-3-yl-boronic acid | 5,8-Dimethyl-9H-carbazol-3-ol | clockss.org |
The use of a protecting group on the carbazole nitrogen is often essential during the synthesis of carbazolyl-boronic acids and their subsequent conversion. The protection prevents undesired side reactions and can improve solubility and handling of intermediates. The tert-butyloxycarbonyl (Boc) group is a particularly useful N-protecting group as it is easily removable under mild conditions, allowing for the synthesis of N-unsubstituted carbazoles. clockss.org
In a specific example, 9-tert-butoxycarbonyl-5,8-dimethyl-9H-carbazole-3-boronic acid was successfully synthesized from its bromo-carbazole precursor. clockss.org This intermediate was then oxidized to the 3-hydroxy derivative. The final step involves the removal of the Boc group to yield the free N-H carbazole. This strategy provides a controlled and high-yielding pathway to 3-hydroxycarbazole derivatives. clockss.org
Classical and Modern Synthetic Routes to Substituted Carbazole Frameworks
Building the carbazole tricycle from the ground up offers immense flexibility in introducing a wide array of substituents at various positions. Over the years, several named reactions have become the classical foundation for carbazole synthesis, while modern methods offer improved efficiency, milder conditions, and broader substrate scope. rsc.orgnih.gov
Transition metal catalysis has revolutionized organic synthesis, and the construction of carbazoles is no exception. These methods often involve the formation of key C-C or C-N bonds to construct the heterocyclic system. researchgate.net
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for carbazole synthesis. rsc.org One powerful strategy is the intramolecular C-H activation and C-N bond formation from N-protected 2-amido biphenyls. rsc.orgmdpi.com For example, Cu(OTf)₂ can catalyze the intramolecular oxidative coupling of benzenesulfonamide-substituted biphenyls to form carbazoles in high yields. nih.gov Another approach involves a one-pot Pd/Cu-cocatalyzed reaction of 2-allyl-3-iodoindoles with terminal alkynes, which proceeds through a sequence of coupling, isomerization, and cyclization to afford polysubstituted carbazoles. acs.org
Copper-Catalyzed Reactions: Copper catalysts are also effective. The Sonogashira coupling, which typically uses a Pd/Cu system, can link aryl halides with terminal alkynes to build precursors for carbazole synthesis. researchgate.netmdpi.com
Other Metals: Gold and rhodium catalysts have also been employed in annulation reactions to build the carbazole skeleton from readily available starting materials like indoles. rsc.orgrsc.org
Table 2: Examples of Metal-Catalyzed Carbazole Synthesis
| Method | Catalyst/Reagents | Starting Materials | Key Transformation | Reference |
|---|---|---|---|---|
| Intramolecular C-H Amination | Pd(II)/Sc(OTf)₃, O₂ | Biphenyl (B1667301) amides | Intramolecular C-H functionalization | rsc.org |
| Intramolecular Oxidative Coupling | Cu(OTf)₂ | N-Benzenesulfonamide-substituted biphenyls | Intramolecular C-N bond formation | nih.gov |
| Coupling/Isomerization/Cyclization | Pd(0)/Cu(I), K₂CO₃ | 2-Allyl-3-iodoindoles and terminal alkynes | Tandem reaction forming a benzene (B151609) ring | acs.org |
| Double Benzannulation | NaAuCl₄·2H₂O | Indoles and alkynes | Regioselective annulation | rsc.org |
While metal-catalyzed methods are powerful, the development of metal-free alternatives is driven by the need for more sustainable, cost-effective, and less toxic synthetic routes. nih.gov These strategies often rely on thermal, photochemical, or catalyst-induced cyclizations.
Graebe-Ullmann Reaction: This is a classic thermal or photochemical method that involves the denitrogenation of 1-arylbenzotriazoles to form carbazoles. wikipedia.orgresearchgate.net The reaction proceeds through the loss of nitrogen gas to generate a diradical intermediate which then cyclizes. researchgate.netacs.org
Borsche-Drechsel Cyclization: This reaction involves the acid-catalyzed cyclization of cyclohexanone (B45756) arylhydrazones to form tetrahydrocarbazoles, which are then oxidized to the corresponding carbazoles. wikipedia.orghandwiki.orgdrugfuture.com This method is a central step in the Borsche-Drechsel carbazole synthesis. wikipedia.org
Bucherer Carbazole Synthesis: This reaction synthesizes carbazoles from naphthols and aryl hydrazines in the presence of sodium bisulfite. chem-station.comwikipedia.org
Iodine-Catalyzed Reactions: Elemental iodine can catalyze the aerobic dehydro-aromatization and cyclization of arylureas and cyclohexanones to provide substituted carbazoles under transition-metal-free conditions. dntb.gov.ua
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient in building molecular complexity. Several MCRs have been developed for the synthesis of the carbazole framework. rsc.org For instance, a three-component annulation reaction involving an indole (B1671886), bromoacetaldehyde (B98955) dimethyl acetal, and a 1,3-dicarbonyl compound has been reported to furnish carbazole-2-carboxylates. rsc.org Another approach utilizes a Lewis acid-catalyzed three-component coupling of indoles, bromoacetaldehyde acetals, and aryl ketones to produce structurally diverse carbazoles in good yields. rsc.org
Diels-Alder Reactions Utilizing Indole-Based Dienes
The Diels-Alder reaction represents a powerful and frequently employed strategy for the synthesis of carbazole frameworks, including analogues of 8-Methyl-9H-carbazol-3-OL. metu.edu.trmetu.edu.tr This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring. In the context of carbazole synthesis, indole derivatives are ingeniously utilized as the diene component.
A common approach involves the use of 2-vinylindoles or 3-vinylindoles as the diene, which can be reacted with various dienophiles to construct the carbazole skeleton. nih.gov The reaction is often facilitated by acid catalysis and may be followed by an oxidation step to aromatize the newly formed ring system. nih.gov For instance, the p-TsOH-catalyzed Diels-Alder reaction of 3-(indol-3-yl)maleimides with chalcone (B49325) derivatives initially yields tetrahydrocarbazoles, which can then be aromatized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to afford polyfunctionalized carbazoles in good yields. nih.gov
Researchers have explored the optimization of reaction conditions, including the choice of catalysts, solvents, and temperature, to enhance the yields of the desired carbazole products. metu.edu.trmetu.edu.tr These studies have successfully utilized various dienophiles, such as maleimides, to react with indole-based dienes, leading to a diverse range of functionalized carbazole derivatives. metu.edu.trmetu.edu.tr The Diels-Alder approach offers a significant advantage due to the ready availability of indole starting materials, making it a highly attractive and efficient method for constructing the carbazole core structure. nih.gov
Table 1: Examples of Dienophiles Used in Carbazole Synthesis via Diels-Alder Reactions
| Dienophile | Diene | Resulting Carbazole Derivative | Reference |
| N-methylmaleimide | N-methylindole substituted diene | Functionalized carbazole cycloadduct | metu.edu.trmetu.edu.tr |
| N-phenylmaleimide | Indole-based diene | Functionalized carbazole derivative | metu.edu.trmetu.edu.tr |
| N-benzylmaleimide | Indole-based diene | Functionalized carbazole derivative | metu.edu.trmetu.edu.tr |
| Chalcones | 3-vinylindoles | Polyfunctionalized carbazoles | nih.gov |
| Nitrovinyl-pyrroles | Various dienophiles | Indoles and Benzo[a]carbazoles | rsc.org |
Photochemical C–H Activation and Cyclization Protocols
Photochemical methods provide a modern and efficient route to carbazole synthesis through C–H activation and cyclization. unifr.ch This strategy often involves the photolysis of precursor molecules, leading to the formation of reactive intermediates that subsequently cyclize to form the carbazole ring system. unifr.ch
One notable example is the photolysis of N-aryltriazoles and N-arylbenzotriazoles, which generates indoles and carbazoles, respectively. unifr.ch This approach is particularly powerful as it allows for the rapid generation of libraries of carbazole derivatives from readily accessible triazole precursors. unifr.ch The synthesis of the antimalarial alkaloid clausenawalline D was achieved for the first time using this photochemical strategy. unifr.ch
Another photochemical approach involves the [6π] photocyclization of N-aryl-β-enaminones to produce cis-hexahydrocarbazol-4-ones. acs.org This reaction proceeds through a light-activated C–C bond formation. The introduction of acceptor substitutions on the nitrogen atom of the enaminone allows for the isolation of stable cis-products. acs.org The mechanism involves the formation of a trans-intermediate that rapidly epimerizes on silica (B1680970) gel. acs.org
Furthermore, dual C-H activation/photoredox catalysis has emerged as a sustainable method for constructing carbazoles. researchgate.net These reactions often utilize visible light and a photocatalyst to promote the cyclization, offering an environmentally friendly alternative to traditional methods. researchgate.net
Cascade Annulation Strategies for Polyfunctionalized Carbazoles
Cascade annulation, also known as domino or tandem reactions, offers a highly efficient and atom-economical approach to constructing complex polyfunctionalized carbazoles from simple starting materials in a single pot. nih.govrsc.org These strategies involve a sequence of intramolecular or intermolecular reactions where the product of one step serves as the substrate for the next, avoiding the need for isolation of intermediates.
One such strategy involves a Brønsted acid-catalyzed cascade benzannulation, which allows for the one-pot synthesis of densely populated poly-aryl benzo[a]carbazole architectures from readily available starting materials. rsc.org Another approach utilizes a cascade reaction involving the regioselective nucleophilic addition of substituted indoles to 2-(silyloxy)pentadienyl cation intermediates, followed by an intramolecular dehydrative cyclization to generate the carbazole scaffold. nih.gov
The Hauser-Kraus annulation of N-unsubstituted 3-olefinic oxindoles with 3-nucleophilic phthalides can trigger a multi-cascade reaction involving ring expansion and contraction to yield functionalized carbazoles. nih.gov Mechanistic studies have shown that an isolable oxazepine intermediate is a key precursor in this transformation. nih.gov
Cp*Rh(III)-catalyzed C–H activation has also been employed to trigger a regioselective and stereoselective cascade annulation of indoles with alkynediones, leading to the construction of functionalized tetrahydrocarbazoles. rsc.org This method achieves the difunctionalization of the C2 and C3 positions of the indole ring in a single operation. rsc.org
Cyclization of β-Oxo Sulfoxides to Hydroxycarbazoles
The acid-catalyzed cyclization of β-oxo sulfoxides presents a valuable method for the synthesis of hydroxycarbazoles. This approach has been successfully applied to the synthesis of the pyrido[4,3-b]carbazole alkaloids olivacine (B1677268) and ellipticine (B1684216). rsc.org
The key step in this methodology involves the cyclization of a β-oxo sulfoxide (B87167) derived from an indole propionate (B1217596) or butyrate (B1204436) derivative. For example, an oxo-sulfoxide derived from methyl N-benzylindole-3-propionate can be cyclized using trifluoroacetic acid to yield a 2-oxo-1,2,3,4-tetrahydrocarbazole derivative. rsc.org Subsequent introduction of a side chain at the carbonyl group, followed by aromatization and construction of the pyridine (B92270) ring, efficiently leads to the target carbazole alkaloid. rsc.org
Biocatalytic and Biotransformation Pathways of Carbazole Scaffolds
Microbial Oxidation of Carbazole and its Derivatives
Microorganisms, particularly bacteria and fungi, play a significant role in the degradation and transformation of carbazole and its derivatives in the environment. nih.gov A common metabolic pathway involves the oxidation of the carbazole ring system.
Numerous carbazole-degrading bacteria have been isolated from various environments, most of which are aerobic, Gram-negative species. nih.gov These bacteria utilize carbazole as a source of carbon, nitrogen, and energy. nih.gov Biphenyl-utilizing bacteria have also been shown to be effective in the biotransformation of 9H-carbazole, primarily converting it into 9H-carbazol-1-ol and 9H-carbazol-3-ol. nih.govresearchgate.net The cultivation conditions, such as the presence of co-substrates like biphenyl, can influence the yield of specific hydroxylated products. nih.govresearchgate.net
Fungi, such as Aspergillus flavus, are also capable of metabolizing carbazole. oup.comnih.gov Aspergillus flavus VKM F-1024 has been shown to convert carbazole into several monohydroxylated products, with 3-hydroxycarbazole being the major metabolite. oup.comnih.gov
Table 2: Microbial Strains Involved in Carbazole Oxidation
| Microbial Strain | Major Oxidation Product(s) | Reference |
| Aspergillus flavus VKM F-1024 | 3-Hydroxycarbazole, 1-hydroxycarbazole, 2-hydroxycarbazole (B1203736) | oup.comnih.gov |
| Biphenyl-utilizing bacteria (various isolates) | 9H-carbazol-1-ol, 9H-carbazol-3-ol | nih.govresearchgate.net |
| Ralstonia sp. SBUG 290 | 9H-carbazol-1-ol | nih.govresearchgate.net |
Enzymatic Hydroxylation in Carbazole Formation
Enzymatic hydroxylation is a key reaction in the microbial metabolism of carbazole, leading to the formation of various hydroxycarbazole derivatives. nih.govoup.comnih.gov This transformation is typically catalyzed by monooxygenase or dioxygenase enzymes. nih.govoup.com
Bacterial dioxygenases, such as naphthalene (B1677914) 1,2-dioxygenase and biphenyl dioxygenase, can catalyze the initial oxidation of carbazole to 3-hydroxycarbazole. nih.gov In many cases, the formation of hydroxycarbazoles proceeds through the spontaneous decomposition of unstable dihydrodiol intermediates. researchgate.net For instance, the detection of 3-hydroxy-1,2,3,9-tetrahydrocarbazol-4-one provides evidence for the formation of 9H-carbazol-3-ol via the corresponding dihydrodiol. researchgate.net
The regioselectivity of hydroxylation can be influenced by the specific microbial strain and the presence of other substrates. For example, pre-incubation of Aspergillus flavus with 1-benzoylindole was found to shift the position of carbazole hydroxylation, leading to the accumulation of 2-hydroxycarbazole and the formation of dihydroxylated products. oup.com This "mixed substrate effect" suggests that the binding of one substrate to the enzyme can alter its specificity towards another. oup.com
Chemical Reactivity and Transformation Mechanisms of 8 Methyl 9h Carbazol 3 Ol
Electrophilic Aromatic Substitution (EAS) on the Carbazole (B46965) Nucleus
The carbazole ring system is inherently electron-rich, making it susceptible to electrophilic aromatic substitution (EAS). The hydroxyl (-OH) and the nitrogen atom of the carbazole are activating, electron-donating groups that direct incoming electrophiles to specific positions on the aromatic rings. In contrast, the methyl (-CH3) group is also an activating group, though its influence is generally less pronounced than the hydroxyl and amino functionalities.
Key EAS reactions applicable to the carbazole nucleus include:
Halogenation: The introduction of halogen atoms (Cl, Br) onto the carbazole framework can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. masterorganicchemistry.com
Nitration: The substitution of a hydrogen atom with a nitro group (-NO2) is a common EAS reaction, typically carried out with a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com This reaction is fundamental in the synthesis of various nitro-substituted carbazole derivatives.
Sulfonation: The introduction of a sulfonic acid group (-SO3H) can be accomplished using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively, onto the carbazole ring. masterorganicchemistry.com For instance, Friedel-Crafts alkylation can be used to introduce a methyl group.
The regioselectivity of these reactions is governed by the directing effects of the existing substituents. The hydroxyl group and the nitrogen atom primarily direct electrophiles to the ortho and para positions relative to themselves. The precise location of substitution on the 8-Methyl-9H-carbazol-3-ol molecule will depend on the interplay of these directing effects and steric hindrance from the methyl group.
Oxidation Reactions Involving the Hydroxyl Group
The hydroxyl group at the 3-position of this compound is a primary site for oxidative transformations. Oxidation can lead to the formation of various products, depending on the oxidizing agent and reaction conditions.
Common oxidizing agents and their potential products include:
| Oxidizing Agent | Potential Product(s) |
| Potassium permanganate (B83412) (KMnO4) | Can lead to the formation of quinone-type structures or cleavage of the aromatic ring under harsh conditions. |
| Hydrogen peroxide (H2O2) | Can be used for hydroxylation or the formation of quinones, sometimes in the presence of a catalyst. |
| Pyridinium chlorochromate (PCC) | A milder oxidant that can convert the hydroxyl group to a ketone (carbazolone). |
| Activated DMSO reagents | Offer a controlled method for oxidation to the corresponding ketone. imperial.ac.uk |
The presence of the electron-rich carbazole system means that oxidation of the aromatic rings can compete with the oxidation of the hydroxyl group. Therefore, careful selection of the oxidant and reaction conditions is crucial to achieve the desired transformation selectively. For instance, the hydroxyl group of 3-methyl-9H-carbazol-2-ol can be oxidized to form quinone derivatives.
Reduction Reactions of the Aromatic System and Ring Saturation
The aromatic carbazole nucleus of this compound can undergo reduction under specific conditions, leading to the saturation of one or more of the aromatic rings. These reactions typically require potent reducing agents and can result in the formation of dihydro, tetrahydro, or even fully saturated carbazole derivatives.
Common reduction methods include:
Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst (e.g., platinum, palladium, rhodium) can lead to the reduction of the aromatic rings. The extent of reduction depends on the catalyst, pressure, and temperature.
Dissolving Metal Reduction (Birch Reduction): This method, employing an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, can selectively reduce one of the benzene (B151609) rings of the carbazole system.
Hydride Reducing Agents: While agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are primarily used for reducing carbonyls and other functional groups, under forcing conditions or with specific catalysts, they can sometimes effect the reduction of aromatic systems. However, unexpected reactions can occur; for example, attempts to reduce 9H-carbazole-3-carbaldehyde with sodium borohydride in methanol (B129727) resulted in the loss of the carbonyl group entirely. researchgate.net
The specific product obtained from the reduction of this compound will be influenced by the regioselectivity of the reaction, which can be controlled by the choice of reagents and reaction parameters.
Cross-Dehydrogenative Coupling Reactions of Hydroxycarbazoles
Cross-dehydrogenative coupling (CDC) is a powerful synthetic strategy that involves the formation of a new bond through the formal removal of a hydrogen molecule from two C-H bonds. wikipedia.org This atom-economical approach avoids the need for pre-functionalization of the substrates. wikipedia.org In the context of hydroxycarbazoles, CDC reactions have emerged as a significant tool for constructing complex molecular architectures.
Recent research has demonstrated the utility of CDC in the coupling of 3-hydroxycarbazoles with other aromatic compounds, such as arenols. nih.gov A notable example is the chemo- and regioselective cross-dehydrogenative coupling of 3-hydroxycarbazoles with 2-naphthols, catalyzed by a mesoporous silica-supported oxovanadium (V-MPS4) catalyst. nih.gov This reaction proceeds efficiently using molecular oxygen as the terminal oxidant. nih.gov
The general mechanism of CDC often involves the generation of radical or ionic intermediates, facilitated by a metal catalyst or an oxidant. libretexts.org These reactions can be used to form C-C, C-N, and other heteroatom bonds. wikipedia.orglibretexts.org The development of CDC methods has provided a direct and environmentally friendly route to biaryl compounds and other coupled products derived from hydroxycarbazoles.
Functional Group Interconversions and Derivatization
The functional groups present in this compound, namely the hydroxyl group and the N-H of the carbazole (though in this specific compound it is N-methylated), are amenable to a wide array of interconversions and derivatizations. These transformations are crucial for modifying the compound's properties and for its use in the synthesis of more complex molecules.
Key functional group interconversions include:
Etherification of the Hydroxyl Group: The hydroxyl group can be converted into an ether by reaction with an alkyl halide or sulfate (B86663) in the presence of a base (Williamson ether synthesis).
Esterification of the Hydroxyl Group: Reaction with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) leads to the formation of an ester.
Conversion of the Hydroxyl Group to a Halogen: The hydroxyl group can be replaced by a halogen atom using reagents such as phosphorus halides (e.g., PBr3) or thionyl chloride (SOCl2). vanderbilt.edu
Conversion to Amines: The hydroxyl group can be converted to an amino group through a multi-step process, for example, by first converting it to a good leaving group (like a tosylate) and then displacing it with an amine or azide (B81097) followed by reduction. vanderbilt.edu
These derivatization reactions allow for the fine-tuning of the molecule's electronic and steric properties, which is essential for applications in materials science and medicinal chemistry. For example, the synthesis of 5,8-dimethyl-9H-carbazol-3-ol has been achieved through a hydroxydeboronation reaction, highlighting a method for introducing the hydroxyl group. clockss.org
Theoretical and Computational Chemistry of 8 Methyl 9h Carbazol 3 Ol and Carbazole Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective in analyzing the ground state and excited state properties of carbazole (B46965) derivatives. By employing functionals like B3LYP with appropriate basis sets, researchers can accurately predict various molecular properties.
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that determines the electronic and optical properties of a molecule. A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and is a desirable characteristic for applications in organic electronics. nih.gov
Computational studies on carbazole derivatives have shown that their HOMO-LUMO gaps can be tuned by chemical modifications. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the energy levels of the frontier molecular orbitals. DFT calculations have been used to predict the HOMO-LUMO gaps of various carbazole-based molecules, providing valuable information for designing materials with specific electronic properties. nih.govresearchgate.net The HOMO-LUMO gap is instrumental in determining a molecule's reactivity and bioactivity, with a larger gap indicating higher kinetic stability and lower chemical reactivity. aimspress.com
Table 1: Calculated HOMO-LUMO Energies and Gaps for a Temozolomide molecule in different states. aimspress.com
| State | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Neutral (gas) | -6.49 | -2.09 | 4.40 |
| Neutral (DMSO) | -6.58 | -2.28 | 4.30 |
| Anion (alpha) | -3.74 | -0.63 | 3.11 |
| Anion (beta) | -0.99 | 3.38 | 4.37 |
| Anion (DMSO, alpha) | -3.58 | -1.05 | 2.53 |
| Anion (DMSO, beta) | -0.89 | 3.86 | 4.75 |
This table is interactive. Click on the headers to sort the data.
The spatial distribution of HOMO and LUMO provides insights into the charge transfer characteristics of a molecule. In many carbazole derivatives, particularly those with a donor-acceptor architecture, the HOMO is localized on the electron-donating carbazole moiety, while the LUMO is situated on the electron-accepting part of the molecule. This spatial separation of frontier molecular orbitals is crucial for efficient charge transfer, a property that is highly sought after in materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net
DFT calculations can map the electron density distribution of these orbitals, revealing the nature and extent of intramolecular charge transfer (ICT). For example, in donor-π-acceptor (D-π-A) type carbazole derivatives, the π-spacer facilitates electronic communication between the donor and acceptor units, influencing the ICT process.
The three-dimensional structure of a molecule dictates its physical and chemical properties. DFT calculations are employed to perform conformational analysis and geometry optimization, which helps in identifying the most stable molecular conformations. For carbazole derivatives, the planarity of the carbazole ring system and the dihedral angles between different molecular fragments are of particular interest. researchgate.net
For instance, in the crystalline state, carbazole derivatives may adopt a nearly planar conformation, while DFT calculations in the gas phase might predict a completely planar structure. researchgate.net These computational analyses are crucial for understanding how molecular packing in the solid state can influence material properties. Severely twisted conformations can suppress luminescence quenching in the condensed phase. rsc.org
Quantum Chemical Modeling and Simulations
Quantum chemical modeling encompasses a range of computational techniques that simulate molecular behavior at the quantum level. These methods go beyond static DFT calculations to explore dynamic processes and the interactions between molecules. youtube.comyoutube.com
Simulations can provide insights into reaction mechanisms, predict spectroscopic properties, and model the behavior of materials in different environments. For carbazole derivatives, quantum chemical modeling can be used to study their photophysical processes, such as absorption and emission of light, and to understand their interactions with other molecules, which is vital for applications in biological systems and materials science. acs.org
Elucidation of Structure-Property Relationships through Computational Approaches
A key goal of computational chemistry is to establish clear relationships between a molecule's structure and its properties. researchgate.net By systematically modifying the structure of 8-Methyl-9H-carbazol-3-OL and other carbazole derivatives in silico and calculating the resulting changes in their electronic and optical properties, researchers can develop a comprehensive understanding of these relationships. nih.gov
Lack of Specific Research Data on this compound in Advanced Materials Science
Following a comprehensive search of scientific literature and chemical databases, there is a notable absence of specific research data concerning the advanced applications of the chemical compound This compound in the fields of materials science outlined. While the broader family of carbazole derivatives is extensively studied for its valuable electronic and photophysical properties, research focusing specifically on the 8-methyl-3-ol substituted variant for use in Organic Light-Emitting Diodes (OLEDs), Thermally Activated Delayed Fluorescence (TADF) emitters, and Organic Field-Effect Transistors (OFETs) is not publicly available.
The search for performance metrics such as charge transport properties, external quantum efficiency (EQE), and specific roles in bipolar host materials for OLEDs yielded no results for this particular compound. Similarly, its application or study as a TADF emitter or as a component in conductive polymers for OFETs is not documented in the available literature.
Research in these advanced fields often focuses on other carbazole derivatives where specific substitutions are strategically chosen to enhance performance characteristics. For instance, studies frequently highlight compounds like 1,3,6,8-tetramethyl-carbazole and various 3,6-disubstituted carbazoles, for which detailed performance data in electronic devices are available. frontiersin.orgnih.gov The specific electronic and steric effects of the methyl group at the C-8 position and the hydroxyl group at the C-3 position of the carbazole core in This compound have not been characterized within the context of the requested applications.
Consequently, it is not possible to provide a detailed, evidence-based article with research findings and data tables for This compound as per the specified outline. The information required to populate the sections on OLED applications, TADF emitters, and conductive polymers does not appear to exist in current scientific publications.
Emerging Research Directions and Future Perspectives for 8 Methyl 9h Carbazol 3 Ol and Carbazole Research
Rational Molecular Design and Synthesis for Tailored Material Properties
The ability to predict and control the properties of carbazole (B46965) derivatives at the molecular level is a major focus of current research. Rational design, often guided by theoretical models and calculations, allows scientists to synthesize molecules with pre-determined characteristics for specific applications, particularly in optoelectronics. nih.govbeilstein-journals.org
A key strategy involves the chemical modification of the carbazole core by introducing various substituent groups at specific positions. nih.gov Theoretical modeling, particularly Density Functional Theory (DFT) calculations, has proven to be an invaluable tool in this process. Researchers can correlate theoretical calculations performed on model compounds with the experimental Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and band gap energies of the resulting polymers. nih.gov This predictive power accelerates the development of new materials.
For instance, in the design of carbazole-based polymers for solar cells, studies have shown that the HOMO energy level is primarily determined by the carbazole moiety, while the LUMO energy level is influenced by the nature of an electron-withdrawing co-monomer. nih.gov This separation of control allows for the precise tuning of the material's electronic properties. Similarly, in materials for Organic Light-Emitting Diodes (OLEDs), functionalization at different positions on the carbazole ring can fine-tune charge transport, stability, and emission colors. elsevierpure.comresearchgate.net The introduction of cyano groups, for example, can stabilize the LUMO, which is beneficial for device performance. researchgate.net
The table below illustrates how different substitution patterns on the carbazole core are rationally designed to achieve specific material properties.
| Design Strategy | Target Application | Effect on Properties | Example Compound Class |
| Alternating Copolymerization with Electron-Withdrawing Units | Organic Solar Cells (OPVs) | Lowers LUMO, reduces band gap, tunes energy levels for efficient charge separation. nih.gov | Poly(2,7-carbazole) derivatives |
| Polyfunctionalization (e.g., at C2, C3, C6, C7) | Organic Light-Emitting Diodes (OLEDs) | Fine-tunes physicochemical and charge-transporting parameters; can enhance efficiency. elsevierpure.comresearchgate.net | Multi-substituted carbazoles |
| Bipolar Conjugative Moiety | Thermally Activated Delayed Fluorescence (TADF) OLEDs | Balances charge-carrier transport, leading to higher external quantum efficiencies (EQEs). sigmaaldrich.com | Polymers with carbazole (donor) and α-carboline (acceptor) units |
| Introduction of Formyl Groups | Multifunctional Materials | Can be used to create amorphous solids with high thermal stability and specific electrochemical properties. beilstein-journals.org | Formyl-substituted carbazole derivatives |
Advancements in Sustainable and Efficient Synthetic Methodologies
Driven by the principles of green chemistry, a significant trend in carbazole research is the move away from traditional synthetic methods, which often require harsh conditions and produce significant waste. researchgate.net Classical methods like the Graebe-Ullmann or Cadogan-Sundberg syntheses frequently involve high temperatures and have low functional group tolerance. researchgate.net Consequently, there is a strong imperative to develop "greener," more efficient, and highly regioselective methodologies. bohrium.comrsc.org
Recent breakthroughs have focused on transition-metal-catalyzed reactions, particularly those involving C-H activation, annulation, and cyclization. rsc.org A notable advancement is the development of a sustainable protocol for synthesizing carbazoles from diarylamines and triarylamines using a heterogeneous and recyclable Palladium-on-carbon (Pd/C) catalyst. consensus.appacs.org This method offers several advantages:
Mild Conditions : The reaction proceeds using molecular oxygen at atmospheric pressure. consensus.appacs.org
Sustainability : It avoids the use of stoichiometric or harsh oxidants. acs.org
Efficiency and Reusability : The Pd/C catalyst can be recovered and reused for multiple runs with minimal loss of activity, and the workup process is optimized to reduce waste. acs.org
This eco-friendly approach allows for the clean and facile synthesis of a wide array of structurally diverse carbazoles, including natural products and light-emitting derivatives. acs.orgacs.org Other modern techniques include hydroarylation and cyclization reactions mediated by various catalysts, which allow for the regioselective synthesis of functionalized carbazoles from readily available starting materials. rsc.org The continuous development of these synthetic strategies is crucial for making carbazole-based technologies more economically viable and environmentally friendly. nih.gov
Exploration of Novel and Multifunctional Material Applications
The unique structural features and versatile functionalization possibilities of the carbazole core have led to its exploration in a broad spectrum of novel and multifunctional applications, extending far beyond its initial uses. nih.govtandfonline.com
Optoelectronic Devices: Carbazoles are star players in the field of organic electronics. beilstein-journals.org Their excellent hole-transporting ability, high thermal stability, and tunable photophysical properties make them ideal for:
Organic Light-Emitting Diodes (OLEDs) : Carbazole derivatives are frequently used as host materials, hole-transport materials, and emissive materials, contributing to improved device efficiency and lifetime. nih.govbeilstein-journals.org
Organic Photovoltaics (OPVs) : As electron-donor materials in solar cells, their tunable energy levels are critical for efficient light harvesting and charge separation. nih.govepstem.net
Dye-Sensitized Solar Cells (DSSCs) : They serve as building blocks for organic sensitizers. beilstein-journals.orgepstem.net
Porous Polymers for Gas Storage and Separation: A novel application for carbazole derivatives is in the construction of Microporous Organic Polymers (MOPs). nih.govtandfonline.com These materials possess high chemical and physical stability and a controllable microporous structure. tandfonline.comnih.gov The electron-rich nature of the carbazole units creates an affinity for CO2, making these polymers promising candidates for greenhouse gas capture and storage, which could play a role in addressing global warming. nih.govtandfonline.com
Sensors and Probes: The fluorescent properties of carbazoles make them suitable for developing chemical sensors. For example, a carbazole-based sensor utilizing aggregation-induced emission (AIE) has been developed as a "turn-on" fluorescent sensor for detecting mercury ions in aqueous solutions. mdpi.com Carbazole derivatives are also employed as fluorophores in various sensor studies and as fluorescent markers for bioimaging. rsc.orgbeilstein-journals.orgnih.gov
Biomedical and Pharmaceutical Applications: The carbazole scaffold is a recognized pharmacophore in medicinal chemistry. nih.gov Derivatives have shown a wide range of biological activities, including:
Anticancer and antitumor rsc.orgnih.gov
Antimicrobial and antifungal nih.gov
Antioxidant nih.gov
Anti-inflammatory rsc.org
The table below summarizes the diverse applications of carbazole-based materials.
| Application Area | Function of Carbazole Derivative | Key Properties |
| Optoelectronics (OLEDs, OPVs) | Host, Hole-Transport, Emitter, Donor | High hole mobility, thermal stability, tunable HOMO/LUMO levels. nih.govbeilstein-journals.org |
| Gas Capture (MOPs) | Porous Polymer Building Block | High surface area, tunable microporosity, electron-rich framework for CO2 affinity. nih.govtandfonline.com |
| Chemical Sensing | Fluorescent Probe | Aggregation-induced emission, fluorescence quenching/regeneration. mdpi.com |
| Medicinal Chemistry | Biologically Active Agent | Anticancer, antimicrobial, antioxidant activities. rsc.orgnih.govnih.gov |
| Bioimaging | Fluorescent Marker | High fluorescent quantum yields, photoluminescence. rsc.orgnih.gov |
Interdisciplinary Research Collaborations in Carbazole Chemistry
The expanding scope of carbazole research necessitates a highly interdisciplinary approach. The journey from a newly designed molecule to a functional device or therapeutic agent requires the combined expertise of scientists from various fields.
Chemistry and Materials Science : Synthetic organic chemists design and create novel carbazole derivatives with specific functionalities. nih.govrsc.org Materials scientists then characterize the physical, thermal, and morphological properties of these new materials, assessing their suitability for applications like OLEDs or polymers. elsevierpure.combeilstein-journals.org
Physics and Engineering : In optoelectronics, physicists and engineers are essential for fabricating devices such as OLEDs and solar cells. sigmaaldrich.com They measure device performance, including efficiency, color purity, and lifetime, providing crucial feedback to the chemists for further molecular optimization. nih.gov
Biology and Medicine : For pharmaceutical applications, collaborations between medicinal chemists, biologists, and pharmacologists are vital. Chemists synthesize potential drug candidates, which are then evaluated by biologists for their activity against specific targets like cancer cell lines or microbial pathogens. nih.govnih.govmdpi.com Molecular docking simulations, often performed by computational chemists, help predict how these molecules will interact with biological targets. nih.govnih.gov
Environmental Science : The development of carbazole-based MOPs for carbon capture represents a collaboration between polymer chemists and environmental scientists to design and test materials that can help mitigate climate change. nih.govtandfonline.com
This collaborative synergy is the engine driving innovation in the field. It allows for a holistic approach where fundamental chemical synthesis is directly linked to real-world applications, accelerating the discovery and implementation of new carbazole-based technologies.
Q & A
Q. What are the most efficient synthetic routes for 8-Methyl-9H-carbazol-3-OL, and how can reaction conditions be optimized?
The hydroxydeboronation reaction is a robust method for synthesizing this compound. Caruso et al. (2007) achieved high yields by using a palladium-catalyzed cross-coupling step followed by boronic acid intermediate hydrolysis . Key parameters include maintaining anhydrous conditions, controlling temperature (70–80°C), and using tetrahydrofuran (THF) as the solvent. Reaction progress should be monitored via TLC (Rf ~0.5 in hexane/ethyl acetate 7:3) .
Q. How can the structure of this compound be confirmed after synthesis?
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Look for characteristic peaks (e.g., hydroxyl proton at δ 9.2–9.5 ppm, methyl group at δ 2.4–2.6 ppm) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement and ORTEP-3 for visualizing thermal ellipsoid plots . Validate the structure with tools like PLATON to check for missed symmetry or disorder .
Q. What are standard protocols for preliminary biological activity screening of carbazole derivatives?
Initial antimicrobial testing can follow the broth microdilution method (CLSI guidelines):
- Prepare serial dilutions (1–128 µg/mL) in Mueller-Hinton broth.
- Inoculate with bacterial/fungal strains (e.g., S. aureus, C. albicans) and incubate at 37°C for 24h.
- Determine MIC (Minimum Inhibitory Concentration) visually or via spectrophotometry .
Advanced Research Questions
Q. How can researchers address discrepancies between spectroscopic data and computational modeling for this compound?
Contradictions often arise from solvent effects or conformational flexibility. Cross-validate by:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compare experimental vs. theoretical NMR/IR spectra.
- Solvent modeling : Include implicit solvent models (e.g., PCM for DMSO) to refine predictions.
- Variable-temperature NMR : Identify dynamic processes causing signal broadening .
Q. What strategies are effective for analyzing by-products in scaled-up syntheses of this compound?
Impurities can form via competing pathways (e.g., over-oxidation). Use:
- HPLC-MS : C18 column (acetonitrile/water gradient) coupled with ESI-MS to detect low-abundance by-products.
- Isolation via column chromatography : Separate fractions using silica gel (hexane/EtOAc).
- Mechanistic studies : Probe reaction intermediates with in-situ IR or quenching experiments .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Accelerated aging : Expose samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC (peak area reduction >5% indicates instability).
- Light sensitivity : Use UV-vis spectroscopy to track photodegradation (λmax ~290 nm). Store in amber glass under inert gas .
Q. What methodologies resolve contradictions in bioassay results (e.g., inconsistent antimicrobial activity)?
- Dose-response curves : Test concentrations across 3–5 log units to assess reproducibility.
- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicates.
- Membrane permeability assays : Use fluorescent probes (e.g., SYTOX Green) to confirm compound uptake in bacterial cells .
Q. How can computational tools aid in designing carbazole derivatives with enhanced optoelectronic properties?
- DFT/TD-DFT : Calculate HOMO-LUMO gaps and absorption spectra to predict optoelectronic behavior.
- Suzuki-Miyaura couplings : Introduce substituents (e.g., electron-withdrawing groups) at C-5/C-8 positions to modulate electronic properties.
- Crystallographic data mining : Analyze packing motifs in Cambridge Structural Database (CSD) to optimize solid-state luminescence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
